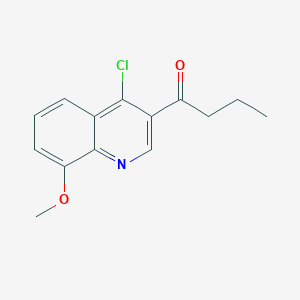
1-(4-Chloro-8-methoxyquinolin-3-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(4-Chloro-8-methoxyquinolin-3-yl)butan-1-one is a quinoline derivative known for its unique chemical structure and potential applications in various fields. Quinoline derivatives have been extensively studied due to their diverse biological activities and industrial applications. This compound, with its specific substituents, offers interesting properties that make it a subject of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-8-methoxyquinolin-3-yl)butan-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloro-8-methoxyquinoline with butyryl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to obtaining high-quality products suitable for further applications .
化学反応の分析
Types of Reactions: 1-(4-Chloro-8-methoxyquinolin-3-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinolines depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its role in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 1-(4-Chloro-8-methoxyquinolin-3-yl)butan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and biological system .
類似化合物との比較
4-Chloro-8-methoxyquinoline: Shares the core structure but lacks the butyryl group.
Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate: Another derivative with different substituents.
4-Chloro-7-methoxyquinoline: Similar structure with a different position of the methoxy group .
Uniqueness: 1-(4-Chloro-8-methoxyquinolin-3-yl)butan-1-one is unique due to the presence of the butyryl group, which can influence its chemical reactivity and biological activity. This specific substitution pattern can enhance its potential as a pharmaceutical intermediate and its effectiveness in various applications .
特性
CAS番号 |
115607-76-6 |
|---|---|
分子式 |
C14H14ClNO2 |
分子量 |
263.72 g/mol |
IUPAC名 |
1-(4-chloro-8-methoxyquinolin-3-yl)butan-1-one |
InChI |
InChI=1S/C14H14ClNO2/c1-3-5-11(17)10-8-16-14-9(13(10)15)6-4-7-12(14)18-2/h4,6-8H,3,5H2,1-2H3 |
InChIキー |
BKSSXCHSLZUWDA-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)C1=CN=C2C(=C1Cl)C=CC=C2OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
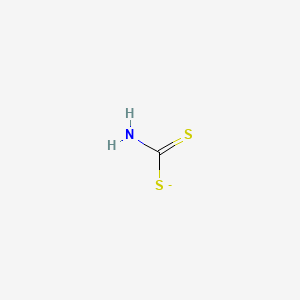
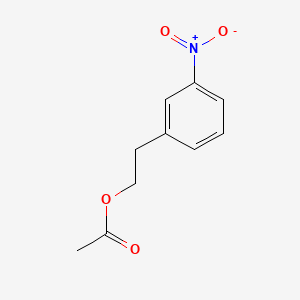
![5-bromo-N-[(3,4-dimethoxyphenyl)methyl]-2-iodobenzamide](/img/structure/B8719991.png)
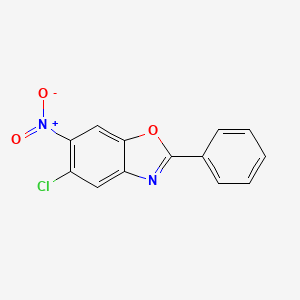
![(5R,8S,9R,10S,13S,14S)-9-Hydroxy-10,13-dimethyldodecahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,4H)-dione](/img/structure/B8720006.png)
![2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;sulfuric acid](/img/structure/B8720015.png)
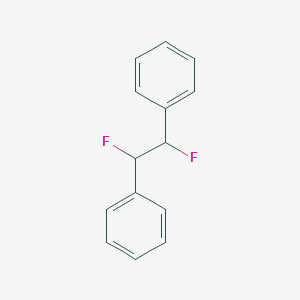
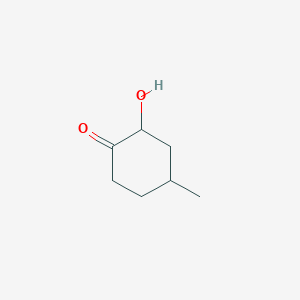
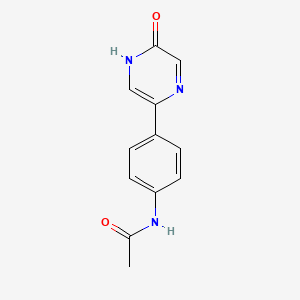
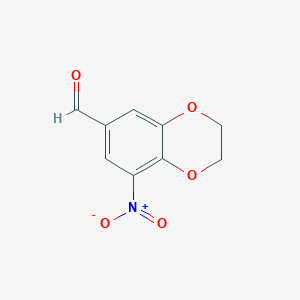
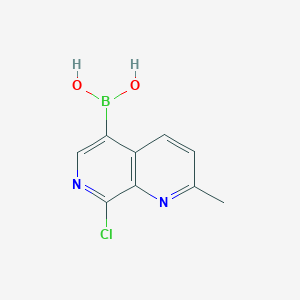
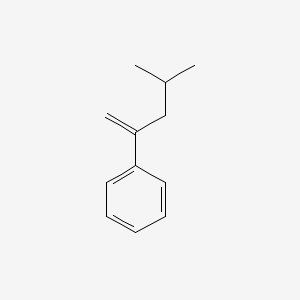
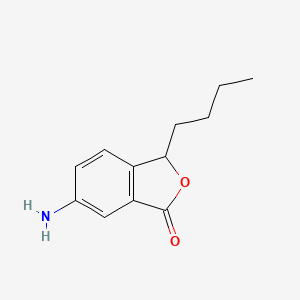
![N-[(oxolan-2-yl)methyl]aniline](/img/structure/B8720068.png)
